1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, usually through a nucleophilic substitution reaction.
Coupling with thiophen-2-ylmethylamine: The final step involves the coupling of the oxadiazole derivative with thiophen-2-ylmethylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Agriculture: The compound could be used as a pesticide or herbicide due to its potential bioactivity.
Materials Science: Oxadiazole derivatives are known for their electronic properties and can be used in the development of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may have similar biological activities.
Thiophene Derivatives:
Urea Derivatives: These compounds often exhibit diverse biological activities and are used in various medicinal and agricultural applications.
Uniqueness
1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of the oxadiazole ring, methylthio group, and thiophene moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-22-11-5-2-4-10(8-11)13-18-19-15(21-13)17-14(20)16-9-12-6-3-7-23-12/h2-8H,9H2,1H3,(H2,16,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJBWEPORBPUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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